molecular formula C17H17F2N7O2S B2497698 4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine CAS No. 1788678-75-0

4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine

Cat. No.: B2497698
CAS No.: 1788678-75-0
M. Wt: 421.43
InChI Key: NGMYCUMVEMZRPN-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a sulfonamide-linked piperazine ring (bearing a 2,5-difluorobenzyl group) and a 1,2,4-triazole moiety. The sulfonyl group enhances binding affinity to enzymatic targets through hydrogen bonding and electrostatic interactions, while fluorine atoms improve metabolic stability and lipophilicity . The triazole ring contributes to π-π stacking and hydrogen bonding, critical for target engagement in kinase or antimicrobial pathways .

Properties

IUPAC Name

4-[4-[(2,5-difluorophenyl)methylsulfonyl]piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N7O2S/c18-14-1-2-15(19)13(7-14)9-29(27,28)25-5-3-24(4-6-25)16-8-17(22-11-21-16)26-12-20-10-23-26/h1-2,7-8,10-12H,3-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMYCUMVEMZRPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)S(=O)(=O)CC4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((2,5-difluorobenzyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyrimidine is a complex organic molecule that has garnered attention for its potential therapeutic applications. Its unique structure incorporates a piperazine ring and a triazole-pyrimidine moiety, suggesting diverse biological interactions due to the presence of multiple functional groups.

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H17_{17}F2_{2}N7_{7}O2_{2}S
  • Molecular Weight : 421.4 g/mol
  • CAS Number : 1788678-75-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activities and receptor functions through binding interactions. The presence of the triazole moiety may enhance its interaction with biological macromolecules, potentially influencing various signaling pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing sulfonyl and piperazine groups have shown effectiveness against various bacterial strains:

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

These findings suggest that the compound may possess antibacterial properties, which could be further explored for therapeutic applications in treating infections.

Enzyme Inhibition

Compounds similar to this compound have also been evaluated for their enzyme inhibitory activities. In particular:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease.
Compound IC50 Value (µM)
Compound A2.14 ± 0.003
Compound B0.63 ± 0.001

The significant inhibition of AChE by certain derivatives indicates potential neuroprotective effects.

Anticancer Activity

The pyrimidine derivatives have been evaluated for their anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : Certain derivatives cause cell cycle arrest at the G2/M phase.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.

Study on Antibacterial Activity

In a study evaluating the antibacterial efficacy of synthesized piperazine derivatives, it was found that compounds with the sulfonamide group exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity.

Study on Enzyme Inhibition

Another study focused on the enzyme inhibition profile of related compounds demonstrated that modifications at the piperazine ring significantly affected the inhibitory potency against AChE and urease. The findings provided insights into structure-activity relationships (SAR) that could guide future drug design efforts.

Comparison with Similar Compounds

Impact of Substituents on Sulfonyl Group

  • 3,5-Difluorophenyl () exhibits stronger antimicrobial activity due to optimized fluorine positioning for bacterial target binding .
  • 2,5-Dimethoxyphenyl () increases water solubility, favoring pharmacokinetics in hydrophilic environments .

Role of Heterocyclic Moieties

  • 1,2,4-Triazole vs. Pyrazole/Imidazole :
    • Triazole-containing compounds (Target, ) show superior π-π stacking in kinase binding pockets compared to pyrazole () or imidazole () analogs .
    • Dual triazole moieties () enhance selectivity for targets like bromodomains but increase molecular weight, affecting bioavailability .

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